molecular formula C6H4BBrF2O2 B2567416 5-Bromo-2,4-difluorophenylboronic acid CAS No. 2096331-76-7

5-Bromo-2,4-difluorophenylboronic acid

Cat. No. B2567416
CAS RN: 2096331-76-7
M. Wt: 236.81
InChI Key: SZHYLLMQYYMZFL-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrF2O2 and a molecular weight of 236.81 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-difluorophenylboronic acid is 1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H . This code provides a specific textual identifier for the compound’s molecular structure.

It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Preparation of Selective Sphingosine Phosphate Receptor Antagonists

It’s also used in the preparation of selective sphingosine phosphate receptor antagonists . These antagonists are important in the field of immunology and neuroscience, as they can modulate immune response and nerve cell functioning .

End Group Capping

The compound is involved in end group capping . This process is crucial in polymer chemistry, where it is used to control the properties of the resulting polymer .

Phosphorescent Sensor for Biologically Mobile Zinc

It’s used in the development of phosphorescent sensors for biologically mobile zinc . These sensors are important tools in biological and medical research, as they allow for the detection and imaging of zinc ions in living cells .

Blue Green Phosphorescent OLEDs

The compound is used in the creation of blue-green phosphorescent Organic Light Emitting Diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones .

Medicinal Chemistry

A significant area of research lies in medicinal chemistry. The ability of the boronic acid group to form covalent bonds with specific biomolecules, particularly enzymes, has led to its investigation as a potential tool for developing enzyme inhibitors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

(5-bromo-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHYLLMQYYMZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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